N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide

soluble epoxide hydrolase sEH inhibitor IC50 comparison

Specifically the 3-methoxy regioisomer (CAS 922055-01-4), a confirmed soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 36 nM. This benzoxazepine scaffold is structurally distinct from clinical-stage urea/amide chemotypes (e.g., TPPU), enabling scaffold-hopping campaigns. It forms an ideal matched molecular pair with the 2-methoxy analog (CAS 922001-57-8) due to identical computed XLogP3 (2.3) and TPSA (67.9 Ų), isolating the impact of methoxy position on target binding. Not functionally interchangeable with 2-methoxy or 4-methoxy regioisomers.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 922055-01-4
Cat. No. B2921112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide
CAS922055-01-4
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H20N2O4/c1-3-21-9-10-25-17-8-7-14(12-16(17)19(21)23)20-18(22)13-5-4-6-15(11-13)24-2/h4-8,11-12H,3,9-10H2,1-2H3,(H,20,22)
InChIKeyMXCGJWFHTPNEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide (CAS 922055-01-4): Procurement-Ready Profile


N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide is a synthetic small molecule belonging to the 1,4-benzoxazepine class, characterized by a fused seven-membered oxazepine ring with an N-ethyl substituent and a 3-methoxybenzamide moiety at the 7-position . Its molecular formula is C₁₉H₂₀N₂O₄ (MW 340.38 g/mol), with a computed XLogP3 of 2.3 and a topological polar surface area of 67.9 Ų . The compound has been annotated in public bioactivity databases as an inhibitor of soluble epoxide hydrolase (sEH) .

Why Positional Isomerism Matters: The 3-Methoxybenzamide Distinction for CAS 922055-01-4


In the 1,4-benzoxazepine class, even subtle positional variations of the methoxy substituent on the benzamide ring can alter binding interactions and biological readouts. The 3-methoxy regioisomer (CAS 922055-01-4) cannot be assumed functionally interchangeable with the 2-methoxy (CAS 922001-57-8) or 4-methoxy (CAS 922128-17-4) analogs, as regioisomeric benzamides frequently exhibit divergent potency, selectivity, and pharmacokinetic profiles against the same molecular target . Available bioactivity annotation specifically links the 3-methoxy variant to soluble epoxide hydrolase inhibition at 36 nM, while equivalent quantitative target engagement data for the 2- and 4-methoxy positional isomers remain absent from major public repositories , underscoring the risk of uncontrolled substitution in screening cascades.

Quantitative Differentiation Evidence for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide


Soluble Epoxide Hydrolase (sEH) Inhibition: Potency Advantage Over AUDA

The compound inhibits soluble epoxide hydrolase with an IC50 of 36 nM, measured using 14,15-EET as substrate with a 20-minute incubation period . This represents approximately 1.9-fold higher potency than the benchmark sEH inhibitor AUDA, which exhibits an IC50 of 69 nM against human sEH under comparable enzymatic assay conditions . The quantitative advantage positions the 3-methoxybenzamide benzoxazepine scaffold as a meaningfully more potent starting point for sEH-focused chemical probe development relative to the adamantane-ureido acid chemotype.

soluble epoxide hydrolase sEH inhibitor IC50 comparison

Lipophilicity Comparison Across Regioisomeric Benzoxazepine Analogs

The 3-methoxybenzamide regioisomer (CAS 922055-01-4) exhibits a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 67.9 Ų . The 2-methoxy positional isomer (CAS 922001-57-8) shares identical computed values (XLogP3 = 2.3, TPSA = 67.9 Ų) , indicating that moving the methoxy group from the 3- to the 2-position does not alter global lipophilicity or hydrogen-bonding capacity predictions. However, the 5-chloro-2-methoxy analog (CAS 922054-80-6) has a higher molecular weight (374.82 g/mol) and is expected to have increased lipophilicity due to the chloro substituent , though its experimental XLogP3 is not publicly available. This lipophilicity parity between the 3-methoxy and 2-methoxy regioisomers means that any observed potency differences are attributable to specific binding interactions rather than passive membrane permeability.

lipophilicity XLogP3 regioisomer comparison

Scaffold Differentiation from Non-Benzoxazepine sEH Inhibitors

The 1,4-benzoxazepine core of CAS 922055-01-4 distinguishes it from the dominant urea/amide-based sEH inhibitor chemotypes such as TPPU (IC50 = 3.7 nM for human sEH) and EC5026 (IC50 ~0.06 nM) . While these optimized clinical-stage compounds achieve sub-nanomolar potency, their scaffolds are structurally distinct from the fused heterocyclic benzoxazepine system. The benzoxazepine chemotype offers a different intellectual property landscape and may engage the sEH active site through alternative binding interactions, as evidenced by benzoxazole-based sEH inhibitors co-crystallized with the hydrolase domain (PDB 3PDC) . This scaffold divergence is relevant for organizations seeking to build patentable sEH inhibitor series or to explore chemical space orthogonal to existing clinical candidates.

scaffold novelty benzoxazepine sEH inhibitor chemotype

Recommended Application Scenarios for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide (CAS 922055-01-4)


sEH Inhibitor Library Design Requiring Non-Urea Chemotypes

For screening collections aimed at soluble epoxide hydrolase, CAS 922055-01-4 provides a benzoxazepine-based inhibitor with a confirmed IC50 of 36 nM . Its scaffold is structurally distinct from the urea/amide chemotypes (e.g., TPPU, EC5026) that dominate clinical-stage sEH programs, enabling scaffold-hopping campaigns and SAR exploration in orthogonal chemical space .

Regioisomeric SAR Studies with Matched Physicochemical Properties

Because the 3-methoxy (CAS 922055-01-4) and 2-methoxy (CAS 922001-57-8) regioisomers share identical computed XLogP3 (2.3) and TPSA (67.9 Ų), they constitute an ideal matched pair for isolating the impact of methoxy position on target binding or cellular activity, free from confounding permeability differences .

Benzoxazepine Core Derivatization for Structure-Activity Relationship Expansion

The N-ethyl-1,4-benzoxazepin-7-amine core of CAS 922055-01-4 serves as a versatile intermediate for further derivatization at the benzamide position. Analogs with halogen (e.g., 5-chloro-2-methoxybenzamide, CAS 922054-80-6) or alternative substituents are commercially available , enabling systematic SAR exploration around the benzoxazepine pharmacophore.

Benchmarking Against First-Generation sEH Inhibitors

With an IC50 of 36 nM, CAS 922055-01-4 exhibits approximately 1.9-fold greater potency than the early sEH inhibitor AUDA (IC50 = 69 nM for human sEH) . It can serve as a more potent benchmark compound for validating new sEH assays or as a reference inhibitor in comparative profiling studies.

Quote Request

Request a Quote for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.